2-({[(Tert-butoxy)carbonyl]amino}oxy)-2-methylpropanoic acid
Overview
Description
2-({[(Tert-butoxy)carbonyl]amino}oxy)-2-methylpropanoic acid is a compound with the molecular formula C8H15NO5. It is a derivative of amino acids and is often used in organic synthesis due to its unique structural properties. The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amines during chemical reactions.
Mechanism of Action
Target of Action
The primary target of 2-({[(Tert-butoxy)carbonyl]amino}oxy)-2-methylpropanoic acid is amines . The compound is used as a protecting group in organic synthesis, specifically for amines .
Mode of Action
The compound, also known as a tert-butyloxycarbonyl (BOC) group , interacts with amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This interaction results in the addition of the BOC group to the amines, effectively protecting them during the synthesis process .
Biochemical Pathways
The BOC group plays a crucial role in the synthesis of complex organic compounds. It protects amines from unwanted reactions during the synthesis process . After the synthesis is complete, the BOC group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .
Result of Action
The primary result of the action of this compound is the protection of amines during organic synthesis . This protection allows for the successful synthesis of complex organic compounds without unwanted reactions involving the amines .
Action Environment
The action of this compound is influenced by several environmental factors. The addition of the BOC group to amines requires aqueous conditions and the presence of a base . The removal of the BOC group requires the presence of strong acids . Therefore, the compound’s action, efficacy, and stability are highly dependent on the specific conditions of the synthesis process.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(Tert-butoxy)carbonyl]amino}oxy)-2-methylpropanoic acid typically involves the condensation of O-(carboxymethyl)hydroxylamine with di-tert-butyl dicarbonate (Boc2O). The reaction is carried out in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like acetonitrile .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-({[(Tert-butoxy)carbonyl]amino}oxy)-2-methylpropanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The Boc group can be selectively removed under acidic conditions, such as treatment with trifluoroacetic acid in dichloromethane.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution: Trifluoroacetic acid, hydrochloric acid in methanol.
Oxidation and Reduction: Specific reagents depend on the desired transformation but may include common oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group yields the free amine, which can further react to form various derivatives.
Scientific Research Applications
2-({[(Tert-butoxy)carbonyl]amino}oxy)-2-methylpropanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 2-[(tert-Butoxycarbonyl)amino]acetic acid
- 2-[(tert-Butoxycarbonyl)amino]oxyacetic acid
- 2-[(tert-Butoxycarbonyl)amino]pyridin-4-ylacetic acid
Uniqueness
2-({[(Tert-butoxy)carbonyl]amino}oxy)-2-methylpropanoic acid is unique due to its specific structure, which combines the Boc protecting group with an aminooxy functionality. This combination allows for versatile applications in organic synthesis and biochemical research, distinguishing it from other similar compounds .
Properties
IUPAC Name |
2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]oxypropanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO5/c1-8(2,3)14-7(13)10-15-9(4,5)6(11)12/h1-5H3,(H,10,13)(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AESYYQZATCPWLX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NOC(C)(C)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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